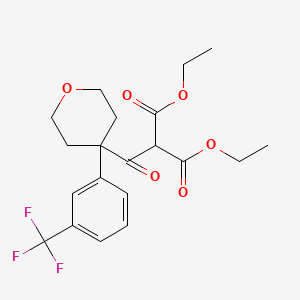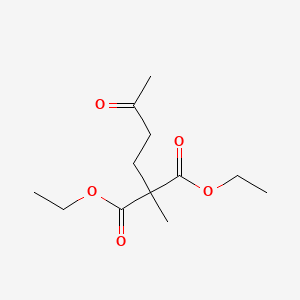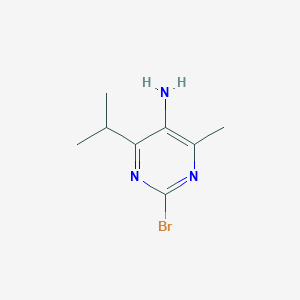
2-Bromo-4-isopropyl-6-methylpyrimidin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-isopropyl-6-methylpyrimidin-5-amine is a chemical compound with the molecular formula C8H12BrN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-isopropyl-6-methylpyrimidin-5-amine typically involves the bromination of 4-isopropyl-6-methylpyrimidin-5-amine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Bromo-4-isopropyl-6-methylpyrimidin-5-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-azido-4-isopropyl-6-methylpyrimidin-5-amine, while Suzuki-Miyaura coupling can produce various biaryl derivatives.
科学的研究の応用
2-Bromo-4-isopropyl-6-methylpyrimidin-5-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with unique electronic or optical properties.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
作用機序
The mechanism of action of 2-Bromo-4-isopropyl-6-methylpyrimidin-5-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for its molecular targets.
類似化合物との比較
Similar Compounds
2-Bromo-4-methylpyrimidine: A simpler analog with similar reactivity but lacking the isopropyl group.
4-Isopropyl-6-methylpyrimidin-5-amine: The non-brominated precursor of 2-Bromo-4-isopropyl-6-methylpyrimidin-5-amine.
2-Chloro-4-isopropyl-6-methylpyrimidin-5-amine: A similar compound where the bromine atom is replaced by chlorine.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the isopropyl group, which can influence its reactivity and interactions with other molecules
特性
分子式 |
C8H12BrN3 |
|---|---|
分子量 |
230.11 g/mol |
IUPAC名 |
2-bromo-4-methyl-6-propan-2-ylpyrimidin-5-amine |
InChI |
InChI=1S/C8H12BrN3/c1-4(2)7-6(10)5(3)11-8(9)12-7/h4H,10H2,1-3H3 |
InChIキー |
BXCVTCGZGWEXGG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=N1)Br)C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-ol](/img/structure/B13981662.png)
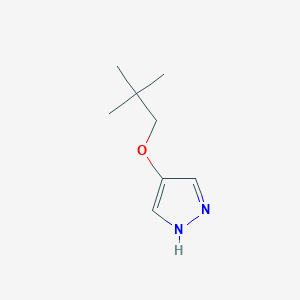
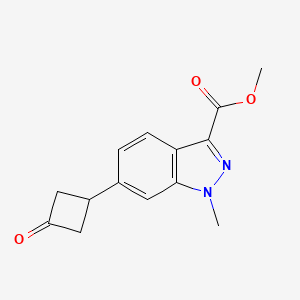
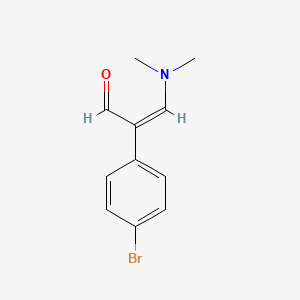
![2,8-Diazaspiro[4.5]dec-1-en-1-amine](/img/structure/B13981683.png)
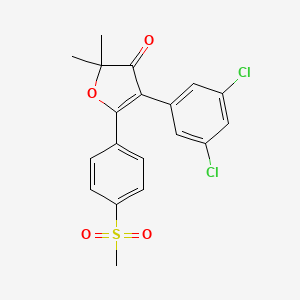
![1-[4-(Methoxycarbonyl)phenyl]urea](/img/structure/B13981686.png)
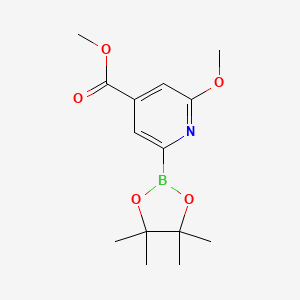
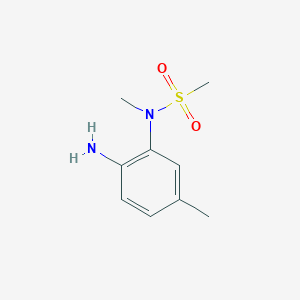
![3-Chlorobenzofuro[2,3-b]pyridine](/img/structure/B13981706.png)
